molecular formula C6H5BrN2O3 B1453705 3-Bromo-6-methyl-5-nitropyridin-2-ol CAS No. 874493-25-1

3-Bromo-6-methyl-5-nitropyridin-2-ol

Cat. No.: B1453705
CAS No.: 874493-25-1
M. Wt: 233.02 g/mol
InChI Key: TZYNRASKYAQOML-UHFFFAOYSA-N
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Description

“3-Bromo-6-methyl-5-nitropyridin-2-ol” is a chemical compound with the CAS Number: 874493-25-1 . It has a molecular weight of 233.02 and its IUPAC name is 3-bromo-6-methyl-5-nitro-2 (1H)-pyridinone . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves stirring it in POCl3 at 80°C overnight . The mixture is then slowly poured into water, forming a solid. The solid is collected and dried to afford the desired product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN2O3/c1-3-5 (9 (11)12)2-4 (7)6 (10)8-3/h2H,1H3, (H,8,10) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 233.02 . The compound’s InChI code is 1S/C6H5BrN2O3/c1-3-5 (9 (11)12)2-4 (7)6 (10)8-3/h2H,1H3, (H,8,10) .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H320-H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-bromo-6-methyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYNRASKYAQOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652061
Record name 3-Bromo-6-methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874493-25-1
Record name 3-Bromo-6-methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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